1-(2-Methyl-2,3-dihydroindol-1-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]ethanone
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Overview
Description
1-(2-methyl-2,3-dihydroindol-1-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]ethanone is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Synthesis and Characterization :
- Compound 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone, synthesized using a click chemistry approach, was characterized using IR, NMR, and MS studies. The thermal stability was analyzed using TGA and DSC technique, and its structure confirmed by single crystal XRD analysis (Govindhan et al., 2017).
Applications in Organic Synthesis :
- Synthesis of various compounds, such as 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole, was achieved through annulation processes, indicating the versatility of this compound in organic synthesis (Mao, Song, & Shi, 2013).
Molecular Interactions and Computational Analysis :
- The interactions within the crystal structure of similar compounds have been analyzed using Hirshfeld surfaces computational method. This highlights the potential of these compounds for more in-depth structural and computational chemistry studies (Said et al., 2020).
Antiviral and Antimicrobial Potential :
- Some derivatives, like the 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives, have shown antiviral activity, particularly against HSV1 and HAV-MBB (Attaby et al., 2006).
Potential in Drug Discovery :
- N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which are similar in structure, have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication (Che et al., 2015).
properties
Product Name |
1-(2-Methyl-2,3-dihydroindol-1-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]ethanone |
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Molecular Formula |
C23H24F3N5O |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-[4-[5-(trifluoromethyl)benzotriazol-1-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C23H24F3N5O/c1-15-12-16-4-2-3-5-20(16)30(15)22(32)14-29-10-8-18(9-11-29)31-21-7-6-17(23(24,25)26)13-19(21)27-28-31/h2-7,13,15,18H,8-12,14H2,1H3 |
InChI Key |
GCPQPOUIAUKDFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3CCC(CC3)N4C5=C(C=C(C=C5)C(F)(F)F)N=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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